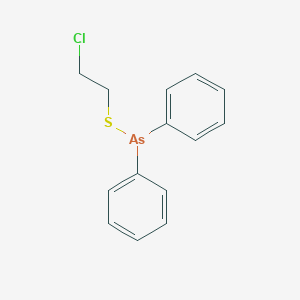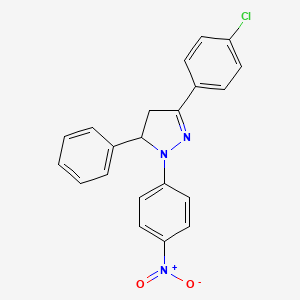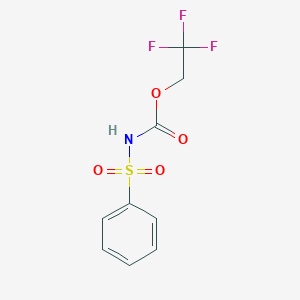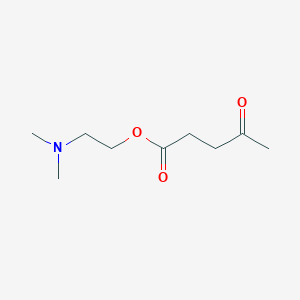
2-(Dimethylamino)ethyl 4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 4-oxopentanoate is a chemical compound that has garnered attention due to its versatile applications in various fields. It is known for its potential use as a green solvent and has been studied extensively for its properties and applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-oxopentanoate can be achieved through several methods. One notable method involves base-catalyzed Michael additions from readily available building blocks. This method is advantageous due to its swift reaction time (approximately 30 minutes), solvent-free conditions, and the use of catalytic amounts of base (less than 6.5 mol%). This approach aligns with green chemistry principles and results in high purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to ensure high yield and purity while adhering to environmental and safety regulations. The retrosynthetic approach is often employed to identify novel, shorter synthetic routes that are more sustainable and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acids, and bases. The conditions for these reactions vary depending on the desired product. For example, base-catalyzed Michael additions are used for the synthesis of the compound, while other reactions may require different catalysts and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 4-oxopentanoate has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl 4-oxopentanoate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the properties and functions of other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(Dimethylamino)ethyl 4-oxopentanoate include:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
Ethyl 4-oxopentanoate: Another compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to act as a green solvent and its versatility in various chemical reactions set it apart from other similar compounds .
Propriétés
Numéro CAS |
63050-07-7 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3/c1-8(11)4-5-9(12)13-7-6-10(2)3/h4-7H2,1-3H3 |
Clé InChI |
OJRMYVJVWJSOSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


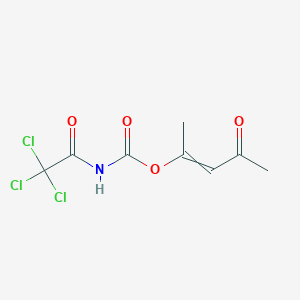
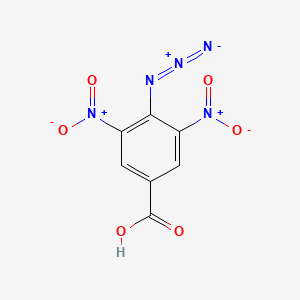

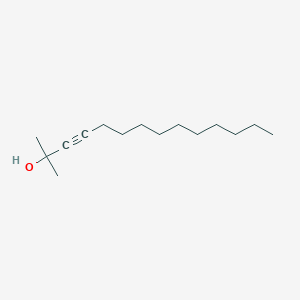
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
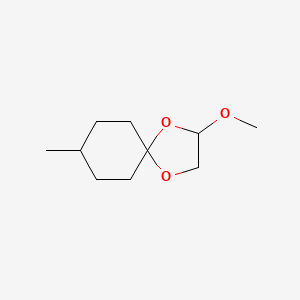
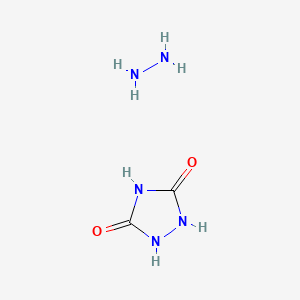
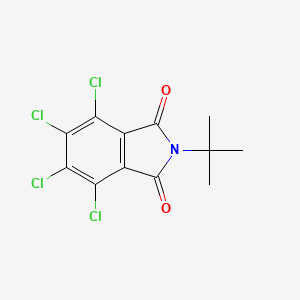
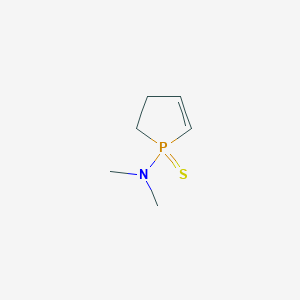

![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
